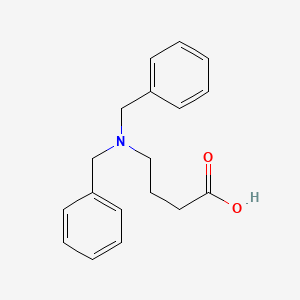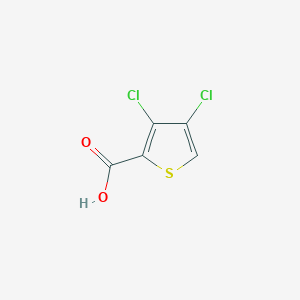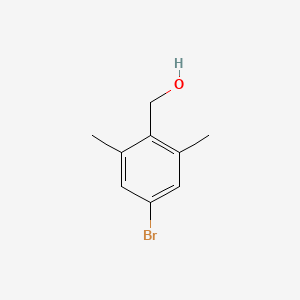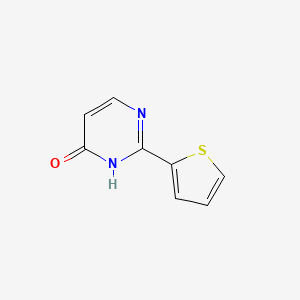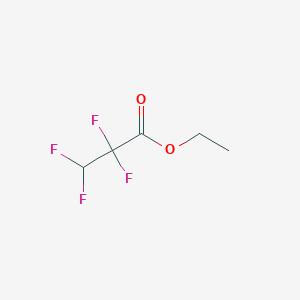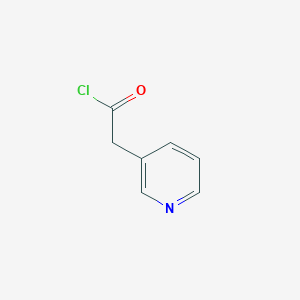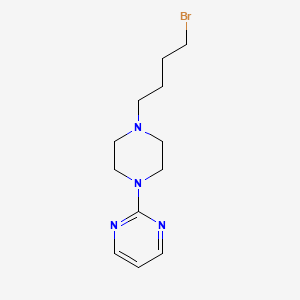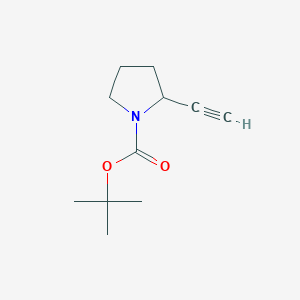
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate, or AOM-6-oxo-THP-3,4,5-triyl triacetate for short, is a novel synthetic compound with a wide range of potential applications in the scientific research field. AOM-6-oxo-THP-3,4,5-triyl triacetate is a derivative of the naturally occurring compound tetrahydropyran, and it has been developed as an alternative to more traditional synthetic compounds due to its low toxicity and high stability. This compound has been studied extensively in recent years, and its potential uses are becoming increasingly clear.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Characterization : One study focused on the synthesis of a molecule closely related to the compound , using D-glucose and a click chemistry reaction mechanism. This process involved several steps, including the production of a glycosyl azide and its subsequent reaction via a click reaction, resulting in a high yield of triazole. The structure of the synthesized molecules was confirmed through various analytical methods, including FTIR, H1NMR, and C13 NMR (Majed Jari Mohammed et al., 2020).
Crystal Structure : Another study reported on the crystal structure of a related compound, focusing on the conformation of the central ring, which adopts a chair conformation. This analysis did not find significant interactions, such as hydrogen bonds, within the crystal structure, providing insights into the molecular geometry and potential intermolecular interactions (B. Mönch et al., 2013).
Applications in Chemical Synthesis
Novel Synthesis Approaches : Research into the synthesis of novel sugar imine molecules and N-glucosylated substituted anilines showcases the chemical versatility and potential applications of compounds similar to the one . These studies demonstrate how such molecules can serve as intermediates in the synthesis of complex organic compounds with potential applications in medicinal chemistry and materials science (V. Pogrebnoi, 2015).
Biocatalysis and Green Chemistry : A study on the chemoselective biocatalytic procedure for synthesizing a key lactonized statin side chain intermediate from its acetate precursor highlights the role of such compounds in facilitating environmentally friendly synthetic pathways. This method emphasizes the importance of green chemistry principles in pharmaceutical synthesis (Vincent Troiani et al., 2011).
Propriétés
IUPAC Name |
(3,4,5-triacetyloxy-6-oxooxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFISYIJSZXAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61259-48-1 |
Source


|
| Record name | (2R,3R,4S,5R)-2-(acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


